4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 895519-97-8
VCID: VC2029630
InChI: InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
SMILES: CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

CAS No.: 895519-97-8

Cat. No.: VC2029630

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid - 895519-97-8

Specification

CAS No. 895519-97-8
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Standard InChI Key FYJVYOLTWZXGHQ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structure

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a benzoic acid derivative containing a piperazine moiety with an ethyl substituent. The compound features a benzene ring substituted with a carboxylic acid group and a 4-ethylpiperazin-1-ylmethyl group at the para position. The structure combines aromatic and heterocyclic components, creating a molecule with potential pharmaceutical applications.

Chemical Identifiers

The compound can be identified through various chemical registry systems and nomenclature formats as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

ParameterValue
CAS Number895519-97-8
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Name4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
InChIInChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
InChIKeyFYJVYOLTWZXGHQ-UHFFFAOYSA-N

The chemical structure consists of a para-substituted benzoic acid with a 4-ethylpiperazin-1-ylmethyl group at the 4-position. The piperazine ring introduces basic nitrogen atoms into the molecule, while the carboxylic acid group contributes acidic properties, giving the compound amphoteric characteristics.

Physical Properties

The physical properties of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid are crucial for understanding its behavior in various applications, particularly in pharmaceutical development and synthesis.

Applications and Usage

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has several applications, primarily serving as an intermediate compound in pharmaceutical research and development.

Pharmaceutical Intermediates

The compound is classified as a medical intermediate, suggesting its utility in the synthesis of more complex pharmaceutical compounds . Piperazine derivatives like this one are frequently employed in medicinal chemistry for several reasons:

  • The piperazine ring provides basic nitrogen atoms that can improve solubility and bioavailability

  • The carboxylic acid group offers opportunities for further functionalization through amide or ester formation

  • The molecule can serve as a building block for creating more complex drug candidates

Building Block in Chemical Research

As part of the broader family of piperazine derivatives, this compound serves as a valuable heterocyclic building block in organic synthesis . The structure allows for modifications at multiple positions:

  • The carboxylic acid group can undergo esterification, amidation, or reduction

  • The ethyl group on the piperazine ring can be modified for structure-activity relationship studies

  • The benzylic position provides opportunities for further functionalization

Structural Relatives and Analogs

Understanding the relationship between 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and its structural analogs provides insights into its potential properties and applications.

Key Structural Analogs

Several related compounds share structural similarities with 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid:

Table 2: Structural Analogs of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

CompoundCAS NumberMolecular FormulaKey Difference
4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride940284-81-1C₁₃H₁₉ClN₂O₂Direct attachment of piperazine to benzene ring; HCl salt
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride106261-49-8C₁₃H₂₀Cl₂N₂O₂Methyl group instead of ethyl; dihydrochloride salt

The 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride lacks the methylene bridge between the benzene ring and the piperazine moiety, resulting in different spatial arrangement and potentially different pharmacological properties . Similarly, the methyl-substituted analog may exhibit altered lipophilicity and binding characteristics compared to the ethyl-substituted version.

SupplierCatalog/IDPurityPackage SizeSpecial Notes
ChemShuttle13836395%VariableStorage at 2-8°C recommended
Dana BioscienceA213821Not specifiedNot specifiedPriced at $105.00 USD
Key OrganicsGS-3707>95%Not specifiedAlso identified by ACD NO: MFCD06797775
VulcanchemVC2029630Not specifiedNot specifiedProvides additional chemical identifiers
SAGECHEMNot specified99%Packaging on demandFOB Shanghai or destination
Bide PharmatechNot specified95+%1gStorage: Sealed refrigeration

These commercial sources provide researchers with access to the compound at varying scales and purity levels. Pricing structures and packaging options vary by supplier, offering flexibility for different research requirements .

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